molecular formula C30H26O8 B14762334 5-((E)-2-((2R,3R)-3-(3,5-Dihydroxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)vinyl)benzene-1,3-diol

5-((E)-2-((2R,3R)-3-(3,5-Dihydroxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)vinyl)benzene-1,3-diol

Cat. No.: B14762334
M. Wt: 514.5 g/mol
InChI Key: JZRNLEJUOUYRLZ-GRFFOPLCSA-N
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Description

“5-((E)-2-((2R,3R)-3-(3,5-Dihydroxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)vinyl)benzene-1,3-diol” is a complex organic compound that features multiple hydroxyl groups and methoxy groups. This compound is characterized by its intricate structure, which includes a benzofuran ring and several phenolic groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((E)-2-((2R,3R)-3-(3,5-Dihydroxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)vinyl)benzene-1,3-diol” would likely involve multiple steps, including the formation of the benzofuran ring and the introduction of hydroxyl and methoxy groups. Typical synthetic routes may include:

    Formation of the Benzofuran Ring: This could be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of catalytic processes and continuous flow reactors to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

The compound “5-((E)-2-((2R,3R)-3-(3,5-Dihydroxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)vinyl)benzene-1,3-diol” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of the phenolic groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction Reagents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.

    Substitution Reagents: Common reagents for substitution reactions include halogenating agents and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield deoxygenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, compounds with similar structures are often studied for their potential antioxidant and anti-inflammatory properties. The presence of multiple hydroxyl groups suggests that it may have free radical scavenging activity.

Medicine

In medicine, such compounds are investigated for their potential therapeutic effects. They may be explored as candidates for drug development, particularly for diseases where oxidative stress and inflammation play a role.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “5-((E)-2-((2R,3R)-3-(3,5-Dihydroxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)vinyl)benzene-1,3-diol” would likely involve interactions with molecular targets such as enzymes or receptors. The hydroxyl groups may participate in hydrogen bonding and other interactions that modulate the activity of these targets. The compound’s effects may be mediated through pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Resveratrol: A well-known compound with antioxidant properties, featuring multiple hydroxyl groups.

    Curcumin: Another compound with anti-inflammatory properties, containing methoxy and hydroxyl groups.

    Quercetin: A flavonoid with antioxidant activity, featuring multiple hydroxyl groups.

Uniqueness

The uniqueness of “5-((E)-2-((2R,3R)-3-(3,5-Dihydroxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)vinyl)benzene-1,3-diol” lies in its specific combination of functional groups and its benzofuran ring structure. This combination may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C30H26O8

Molecular Weight

514.5 g/mol

IUPAC Name

5-[(E)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol

InChI

InChI=1S/C30H26O8/c1-36-26-13-18(5-6-25(26)35)29-28(19-11-22(33)15-23(34)12-19)24-9-17(10-27(37-2)30(24)38-29)4-3-16-7-20(31)14-21(32)8-16/h3-15,28-29,31-35H,1-2H3/b4-3+/t28-,29+/m1/s1

InChI Key

JZRNLEJUOUYRLZ-GRFFOPLCSA-N

Isomeric SMILES

COC1=CC(=CC2=C1O[C@H]([C@@H]2C3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)/C=C/C5=CC(=CC(=C5)O)O

Canonical SMILES

COC1=CC(=CC2=C1OC(C2C3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)C=CC5=CC(=CC(=C5)O)O

Origin of Product

United States

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